molecular formula C16H10Cl2N2 B1587407 4,6-Dichloro-2,5-diphenylpyrimidine CAS No. 29133-99-1

4,6-Dichloro-2,5-diphenylpyrimidine

Cat. No. B1587407
CAS RN: 29133-99-1
M. Wt: 301.2 g/mol
InChI Key: SYZDNTMHIDTVBR-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,5-diphenylpyrimidine is a chemical compound with the molecular formula C16H10Cl2N2 . It has an average mass of 301.170 Da and a monoisotopic mass of 300.022095 Da .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2,5-diphenylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two phenyl groups attached at the 2nd and 5th positions and two chlorine atoms attached at the 4th and 6th positions .


Physical And Chemical Properties Analysis

4,6-Dichloro-2,5-diphenylpyrimidine has a melting point of 130-133 °C (lit.) . The SMILES string representation of the molecule is Clc1nc(nc(Cl)c1-c2ccccc2)-c3ccccc3 .

Scientific Research Applications

Synthesis and Chemical Reactions

4,6-Dichloro-2,5-diphenylpyrimidine plays a significant role in various synthesis processes. For instance, it is used as an intermediate in the synthesis of nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting with amines or hydrazines (Sedova et al., 2002). Additionally, it serves as a crucial intermediate in the synthesis of anticancer drug dasatinib (Guo Lei-ming, 2012).

Organometallic Chemistry

In organometallic chemistry, 4,6-diphenylpyrimidine, a related compound, has been studied for its cyclopalladation properties, showing significant potential in this field (Caygill et al., 1990).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of 4,6-diphenylpyrimidine have been studied for their biological activities. For example, new hydroxypyrimidine derivatives have been synthesized and analyzed for their potential as anti-inflammatory agents (Kuvaeva et al., 2022).

Chemical Properties Study

The study of the chemical properties of 4,6-Dichloro-2,5-diphenylpyrimidine derivatives, such as their tautomeric behaviors and structural characteristics, is a vital aspect of research. For instance, the tautomerism of 4,6-diphenyl-1,2-dihydropyrimidine, derived from 4,6-diphenylpyrimidine, has been explored using NMR techniques (Weis & Vishkautsan, 1984).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is employed in the synthesis of various pyrimidine derivatives, demonstrating its versatility and importance in this area of study (Kim & Min, 2001).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P271 - Use only outdoors or in a well-ventilated area, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4,6-dichloro-2,5-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDNTMHIDTVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399479
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2,5-diphenylpyrimidine

CAS RN

29133-99-1
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2,5-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JH Kim, YE Kim - Journal of the Korean Chemical Society, 2004 - koreascience.kr
4-pyrimidylideneacetonitrile derivatives containing $ BF_2 $-chelate have been synthesized from H-chelates of 4-pyrimidylideneacetonitrile derivatives and boron trifluoride diethyl …
Number of citations: 2 koreascience.kr
JH Kim, KS Min - Journal of the Korean Chemical Society, 2001 - koreascience.kr
2-Quinazolylacetonitrile derivatives containing H-chelate have been synthesized from 2-cyanomethylquinazoline using electrophiles such as 4-chloroquinazoline, 4-chloro-2-…
Number of citations: 3 koreascience.kr
JH Kim, SU Nam - Journal of the Korean Chemical Society, 2003 - koreascience.kr
Haeberer1 에 의해서 2-quinolyl-2 (H)-quinolylideneacetonitrile 이 처음• 으로 합성된 후 본 연구자가 분자 내 에너지 전달 계를 연구하기 위하여 유사한 구조의 H-chelate 화합물들을 합성…
Number of citations: 0 koreascience.kr
B Hu, MW Bezpalko, C Fei, DA Dickie… - Journal of the …, 2018 - ACS Publications
Cinchona alkaloid-derived chiral catalysts represent one of the most widely applied classes of organocatalysts, which have been successfully utilized in the promotion of a wide variety …
Number of citations: 50 pubs.acs.org
JR Duvall, F Wu, BB Snider - The Journal of organic chemistry, 2006 - ACS Publications
The proposed structures of jenamidines A, B, and C (1−3) were revised to jenamidines A 1 /A 2 , B 1 /B 2 , and C (8−10). Jenamidines A 1 /A 2 (8) were synthesized from activated …
Number of citations: 81 pubs.acs.org
DC Cabanero - 2019 - digitalcollections.wesleyan.edu
This thesis describes the development of methodology on expanding the scope and investigating the mechanism to enantioselective induction of the catalytic, asymmetric Interrupted …
Number of citations: 0 digitalcollections.wesleyan.edu
HB Luo, YT Fong, YK Cheng - Journal of Data Science, 2003 - pdfs.semanticscholar.org
Systematic quantitative structure-retention relationship studies of nucleic acid bases were carried out by the combined use of multivariate analysis and experimental chromatographic …
Number of citations: 1 pdfs.semanticscholar.org
C Cui, G Li, Z Tang - Chinese Chemical Letters, 2021 - Elsevier
Metal-organic framework nanosheets (MONs) as the emerging materials have been attracting great interest because the nanosheets possess a range of fascinating attributes including …
Number of citations: 21 www.sciencedirect.com
T Seitz, J Baudoux, H Bekolo, D Cahard… - Tetrahedron, 2006 - Elsevier
Enantioenriched pipecolic esters were prepared in good yields in the decarboxylation, at room temperature, of N-protected piperidinohemimalonates catalyzed by cinchona alkaloids. …
Number of citations: 51 www.sciencedirect.com
RLN Harris, JL Huppatz, T Teitei - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Synthetic routes to o-carboxyphenyl derivatives of pyrimidine, required for testing as potential plant growth regulators, are described. 2-(4-Phenylpyrimidin-2-yl)benzoic acid (3), 2-(2-…
Number of citations: 12 www.publish.csiro.au

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